

The Biological Activity of [Glp⁵,Sar⁹] Substance P (5-11): A Technical Overview

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Compound of Interest

Compound Name: [Glp5,Sar9] Substance P (5-11)

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Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment of Substance P, particularly the sequence from position 5 to 11, is essential for its biological activity. [Glp⁵,Sar⁹] Substance P (5-11) is a synthetic analogue of this C-terminal heptapeptide, modified to enhance its stability and potentially alter its receptor interaction profile. This technical guide provides a comprehensive overview of the biological activity of [Glp⁵,Sar⁹] Substance P (5-11), focusing on its interaction with the NK1R, downstream signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Data on Substance P Analogues

Direct quantitative data for the binding affinity and functional potency of [Glp⁵,Sar⁹] Substance P (5-11) is not extensively available in the public literature. However, studies on closely related enzyme-resistant analogues provide valuable insights into the structure-activity relationship of SP (5-11) derivatives. The following table summarizes data from a key study by Sandberg et al. (1981) on a metabolically stable analogue,



Compound	Receptor Binding Potency (vs. Substance P)	Guinea Pig Ileum Contraction Potency (vs. Substance P)	Reference
	~33%	~10%	[1]

Experimental Protocols

The characterization of [Glp⁵,Sar⁹] Substance P (5-11) and similar analogues involves a combination of binding and functional assays to determine their affinity for the NK1R and their ability to elicit a biological response.

Radioligand Binding Assay

This assay is employed to determine the affinity of the test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of [Glp⁵,Sar⁹] Substance P (5-11) for the NK1 receptor.

Materials:

- Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-K1 or U373 MG cells).
- Radioligand: [3H]-Substance P or other suitable high-affinity NK1R radioligand.
- [Glp⁵,Sar⁹] Substance P (5-11) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.



Procedure:

- Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled [Glp⁵,Sar⁹] Substance P (5-11).
- Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of [Glp⁵,Sar⁹] Substance P (5-11) that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This is a classic functional assay to measure the agonistic or antagonistic activity of a compound on smooth muscle contraction mediated by NK1 receptors.

Objective: To determine the potency (EC50) of [Glp⁵,Sar⁹] Substance P (5-11) in inducing guinea pig ileum contraction.

Materials:

- · Isolated segments of guinea pig ileum.
- Organ bath with Tyrode's solution (a physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Isotonic transducer and recording system.
- [Glp⁵,Sar⁹] Substance P (5-11) at various concentrations.



Substance P (as a positive control).

Procedure:

- Mount a segment of the guinea pig ileum in the organ bath under a slight tension.
- Allow the tissue to equilibrate until a stable baseline is achieved.
- Add cumulative concentrations of [Glp⁵,Sar⁹] Substance P (5-11) to the organ bath.
- Record the contractile response at each concentration.
- Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
- Compare the potency and maximal effect to that of Substance P.

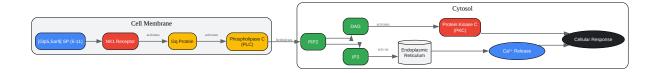
Signaling Pathways

Activation of the NK1 receptor by agonists like Substance P and its analogues initiates a cascade of intracellular signaling events. The NK1R primarily couples to Gq and Gs G-proteins.

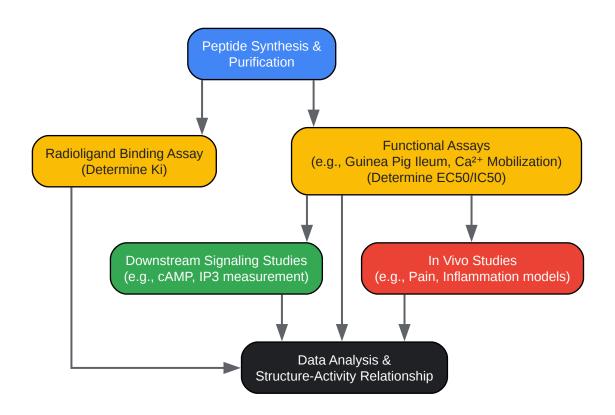
NK1 Receptor Gq Signaling Pathway

The coupling of the NK1R to Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).









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References

- 1. researchgate.net [researchgate.net]
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